molecular formula C17H13N3O2S2 B15041611 N-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

N-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

Cat. No.: B15041611
M. Wt: 355.4 g/mol
InChI Key: RATZDOHZWMHEGW-ZROIWOOFSA-N
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Description

N-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both thiazolidinone and nicotinamide moieties in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. Finally, the thiazolidinone derivative is reacted with nicotinoyl chloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles attached to the thiazolidinone ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide involves its interaction with various molecular targets. The thiazolidinone moiety is known to inhibit enzymes involved in cell proliferation, making it effective against cancer cells. The nicotinamide part of the molecule can modulate cellular redox states and influence metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-isonicotinamide
  • N-(5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-isonicotinamide
  • N-(5-(3-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-isonicotinamide

Uniqueness

N-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is unique due to the presence of the 4-methylbenzylidene group, which enhances its biological activity compared to other derivatives. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a compound of particular interest for further research .

Properties

Molecular Formula

C17H13N3O2S2

Molecular Weight

355.4 g/mol

IUPAC Name

N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C17H13N3O2S2/c1-11-4-6-12(7-5-11)9-14-16(22)20(17(23)24-14)19-15(21)13-3-2-8-18-10-13/h2-10H,1H3,(H,19,21)/b14-9-

InChI Key

RATZDOHZWMHEGW-ZROIWOOFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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